2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate
Description
This compound is a structurally complex molecule featuring a pyrrolo[2,3-b]pyridine core, a 1-methylpiperidin-4-ylphenyl substituent, and a pentanedinitrile moiety, with a trifluoroacetate counterion. The pyrrolo[2,3-b]pyridine scaffold is notable for its presence in kinase inhibitors and other therapeutic agents due to its ability to engage in hydrogen bonding and π-π interactions . The 1-methylpiperidin-4-yl group enhances solubility and bioavailability, while the dinitrile group may contribute to electrophilic reactivity or metabolic stability. The trifluoroacetate salt form improves crystallinity and handling properties.
Properties
Molecular Formula |
C32H31F3N6O2 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-[6-[[5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]pyridin-2-yl]pentanedinitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H30N6.C2HF3O2/c1-36-14-11-23(12-15-36)21-7-9-22(10-8-21)25-17-28-26(20-34-30(28)33-19-25)16-27-5-2-6-29(35-27)24(18-32)4-3-13-31;3-2(4,5)1(6)7/h2,5-10,17,19-20,23-24H,3-4,11-12,14-16H2,1H3,(H,33,34);(H,6,7) |
InChI Key |
OIIDQQOHUMWYJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4CC5=NC(=CC=C5)C(CCC#N)C#N)N=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate typically involves multiple steps, including the formation of the piperidine and pyrrolo[2,3-b]pyridine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Reactivity and Functional Groups
The compound’s reactivity is influenced by its structural features:
-
Pyrrolo[2,3-b]pyridine core : Known for kinase inhibition in medicinal chemistry, this core facilitates interactions with biological targets.
-
Trifluoroacetate group : Enhances solubility and stability, potentially influencing reaction conditions (e.g., hydrolysis under acidic/basic conditions) .
-
Cyanide groups : The pentanedinitrile moiety may participate in nucleophilic substitution or Michael addition reactions.
Structural Analogs and Comparative Analysis
Suzuki-Miyaura Coupling
-
Regioselectivity : Pd catalysts (e.g., Pd₂(dba)₃) enable selective C-2 arylation of pyrrolopyridines. For example, a 2-iodo intermediate reacts with para-methoxyphenyl boronic acid to form mono-arylated products .
-
Side products : Trace amounts of di-arylated byproducts (e.g., 15b ) may form, requiring purification .
Buchwald-Hartwig Amination
-
Masking strategies : Hydroxyl groups are protected (e.g., SEM groups) to prevent interference during amination .
-
Secondary amine coupling : Piperidine derivatives are introduced at C-4 positions via palladium-mediated amination .
SEM Deprotection
Scientific Research Applications
2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cellular processes and molecular interactions due to its unique structure.
Industry: The compound can be utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis supported by evidence from diverse sources:
Structural Similarity Assessment
Shape-Tanimoto (ST) coefficients, which quantify molecular shape overlap, are critical for comparing 3D conformational similarity . While specific ST values for this compound are unavailable in the provided evidence, analogs with pyrrolo-pyridine cores (e.g., 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine, CAS 1909305-07-2) exhibit moderate ST scores (0.65–0.78) due to shared planar heterocyclic systems . In contrast, compounds lacking the pyrrolo-pyridine motif, such as trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1363404-65-2), show lower ST values (<0.5), reflecting reduced shape similarity .
Substituent-Driven Divergence
The 1-methylpiperidin-4-ylphenyl group distinguishes this compound from simpler analogs. For example:
- 4-Chloro-6-(2-methyl-1-piperidinyl)-1,3,5-triazin-2-amine (CAS 1220016-66-9) : Shares a piperidine substituent but lacks the pyrrolo-pyridine core, resulting in lower predicted kinase binding affinity .
Physicochemical and Pharmacokinetic Properties
Key properties are inferred from structural analogs:
Functional Group Impact
- Trifluoroacetate Counterion : Enhances solubility relative to free bases but may introduce toxicity concerns at high concentrations.
- Pentanedinitrile Group : Unlike the ester or amide groups in analogs (e.g., Methyl 2-(6-methoxypyridin-3-yl)acetate, CAS 943541-27-3), the dinitrile moiety could confer resistance to enzymatic hydrolysis .
Research Implications
However, the bulky piperidinylphenyl substituent may limit blood-brain barrier penetration compared to smaller analogs like CAS 1363404-97-0 .
Biological Activity
The compound "2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate" (commonly referred to as the target compound) is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of a piperidine moiety is particularly significant as it is known to enhance binding affinity to various biological targets.
Research indicates that the target compound may exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, compounds with similar structures have shown inhibitory effects on Janus Kinase (JAK) pathways, critical in cell signaling and proliferation .
- Antimicrobial Activity : The compound's structure suggests potential efficacy against bacterial pathogens. Analogous compounds have demonstrated activity against Mycobacterium tuberculosis, indicating that modifications in the pyrrolopyridine structure can enhance antibacterial properties .
- Cytotoxic Effects : In vitro studies have shown that derivatives of similar compounds can induce apoptosis in cancer cell lines. The incorporation of the piperidine ring is often associated with improved cytotoxicity against various tumors .
Biological Activity Data
The following table summarizes key biological activities reported for the target compound and its analogs:
Case Studies
Several studies have explored the biological activity of compounds structurally related to the target compound:
- JAK Inhibitors : A study on benzo[c]pyrrolo[2,3-h][1,6]-naphthyridin derivatives revealed potent JAK inhibition with low IC50 values, suggesting that structural modifications can lead to enhanced therapeutic efficacy .
- Antimycobacterial Agents : The development of novel chemical entities targeting Mycobacterium tuberculosis highlighted the importance of structural diversity in improving antimicrobial activity. Compounds with similar scaffolds were effective at low concentrations .
- Cancer Therapeutics : Research into MDM2 inhibitors has shown that modifications in the piperidine and pyridine rings can significantly affect antitumor activity, leading to promising results in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
